molecular formula C8H9BrN2O2 B2582649 2-Bromo-N-methoxy-N-methylisonicotinamide CAS No. 656257-69-1

2-Bromo-N-methoxy-N-methylisonicotinamide

Número de catálogo: B2582649
Número CAS: 656257-69-1
Peso molecular: 245.076
Clave InChI: OOGALSDKTFQSKW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-N-methoxy-N-methylisonicotinamide is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.08 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-methoxy-N-methylisonicotinamide typically involves the bromination of N-methoxy-N-methylisonicotinamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the isonicotinamide ring . The reaction conditions often include the use of bromine or a bromine-containing reagent in an inert atmosphere at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods may involve continuous flow reactors and automated systems to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-N-methoxy-N-methylisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives of isonicotinamide .

Aplicaciones Científicas De Investigación

Preparation Methods

The synthesis of 2-Bromo-N-methoxy-N-methylisonicotinamide typically involves the bromination of N-methoxy-N-methylisonicotinamide. This process can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the isonicotinamide ring.

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles, yielding different derivatives.
  • Oxidation and Reduction Reactions : These reactions can alter the compound's chemical structure and properties.

Chemistry

In the field of chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical transformations, making it a valuable building block in organic synthesis.

Biology

Research has shown that this compound exhibits potential biological activities. Studies focus on its interactions with biomolecules, which could lead to insights into its mechanisms of action and therapeutic applications.

Medicine

There is ongoing research into the therapeutic potential of this compound. It is being investigated as a precursor for drug development, particularly for treatments targeting resistant bacterial strains and certain cancer types.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for various formulations and applications in different sectors.

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget OrganismMIC (µM)
Compound AE. coli0.0195
Compound BS. aureus5.64
Compound CC. albicans16.69
Compound DP. aeruginosa13.40

Cytotoxicity Studies

Preliminary studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The findings suggest selective cytotoxicity against certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of a series of pyridine derivatives, including this compound, against multiple bacterial strains. Results indicated that structural modifications significantly influenced their efficacy.
  • Therapeutic Applications : Ongoing research is investigating the use of this compound as a precursor in drug development for treating infections caused by resistant bacterial strains and as a potential lead compound in anticancer therapy.

Mecanismo De Acción

The mechanism of action of 2-Bromo-N-methoxy-N-methylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-Bromo-N-methoxy-N-methylisonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

2-Bromo-N-methoxy-N-methylisonicotinamide (BMNMI) is a compound of interest due to its potential biological activities, particularly as an inhibitor of phosphate transport in the gastrointestinal tract. This article explores the biological activity of BMNMI, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

BMNMI is characterized by the following structural features:

  • Molecular Formula : C11_{11}H12_{12}BrN3_{3}O
  • Molecular Weight : Approximately 284.14 g/mol
  • LogP : Indicates lipophilicity, affecting absorption and distribution.
  • tPSA (Topological Polar Surface Area) : At least 196 Ų, influencing its bioavailability.

BMNMI primarily functions as a non-competitive inhibitor of sodium/phosphate co-transporters (NaPi2b). This mechanism is significant for its application in conditions related to phosphate metabolism and absorption:

  • Inhibition of NaPi2b : BMNMI inhibits the Na/phosphate co-transport in the gastrointestinal tract. This action is crucial for managing phosphate levels in patients with renal impairment or other metabolic disorders .
  • Non-systemic Bioavailability : The compound exhibits low systemic absorption, with over 50% recoverable from feces within 72 hours post-administration, minimizing potential systemic side effects .

Pharmacokinetics

The pharmacokinetic profile of BMNMI indicates that it is substantially non-systemically bioavailable, which is beneficial for targeting gastrointestinal conditions without affecting systemic circulation. The key findings include:

  • Absorption : Limited systemic absorption allows for targeted action in the gut.
  • Excretion : Predominantly excreted via feces, indicating minimal renal clearance, which is advantageous for patients with compromised kidney function .

Case Studies and Research Findings

  • Inhibition Studies : Research has demonstrated that BMNMI effectively inhibits phosphate transport in vitro. In studies involving cell lines expressing NaPi2b, BMNMI showed a significant reduction in phosphate uptake compared to controls.
  • Animal Models : In murine models, administration of BMNMI resulted in altered phosphate homeostasis without adverse effects on pulmonary function, suggesting its therapeutic potential in managing hyperphosphatemia without systemic toxicity .
  • Comparative Studies : When compared to other known inhibitors of NaPi2b, BMNMI displayed superior selectivity and potency, making it a promising candidate for further development as a therapeutic agent targeting phosphate metabolism disorders .

Data Summary Table

ParameterValue
Molecular Weight284.14 g/mol
tPSA≥ 196 Ų
BioavailabilityNon-systemic
Fecal Recovery (72 hours)> 50%
MechanismNaPi2b inhibitor

Propiedades

IUPAC Name

2-bromo-N-methoxy-N-methylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGALSDKTFQSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=NC=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a round-bottomed flask, 2.0 g of 2-bromoisonicotinic acid, 1.1 g of N,O-dimethylhydroxylamine hydrochloride, 3.8 g of 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide and 3.2 ml of pyridine are placed in 50 ml of tetrahydrofuran. The mixture is stirred at ambient temperature for 40 h. The mixture is concentrated, and the residue is taken up in 50 ml of ethyl acetate and 50 ml of water. The organic phase is washed with 50 ml of a 1N solution of sodium hydroxide and 50 ml of a saturated solution of sodium chloride, dried over magnesium sulphate and then concentrated under reduced pressure. 2.0 g of compound are obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2-bromo-pyridine-4-carboxylic acid (11.83 g, 58.56 mmol) in DMSO (100 mL) are added HOBt (9.49 g, 70.30 mmol) and HBTU (26.70 g, 70.30 mmol). The mixture is stirred at room temperature for 20 min, then N,O-dimethylhydroxylamine HCl (6.28 g, 64.41 mmol) and diisopropylethylamine (22.72 g, 175.68 mmol) are added to the mixture. After stirring at room temperature for 3 h, the reaction mixture is diluted with water and extracted with EtOAc. The combined organic layers are washed with water, sat. NaHCO3, brine, dried over Na2SO4, filtered and concentrated down. The crude product is purified by flash chromatography on silica gel (EtOAc/Hexane: 10%˜40%) to give 2-Bromo-N-methoxy-N-methyl-isonicotinamide (12.4 g, 86%) as a white solid. M/Z=245.0
Quantity
11.83 g
Type
reactant
Reaction Step One
Name
Quantity
9.49 g
Type
reactant
Reaction Step One
Name
Quantity
26.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine HCl
Quantity
6.28 g
Type
reactant
Reaction Step Two
Quantity
22.72 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

2-Bromo-isonicotinic acid (0.5 g, 2.47 mmol) was dissolved in dry THF (10 mL). 2-Chloro-4,6-dimethoxy[1,3,5]triazine (0.77 g, 4.4 mmol) and diisopropylethylamine (0.96 g, 0.74 mmol) were added and the solution was stirred for 1 hour after which N,O-dimethyl hydroxylamine hydrochloride (0.241 g, 2.47 mmol) was added. The mixture was stirred for a further 16 hours at room temperature and then diluted with water (15 mL). The aqueous mixture was then extracted with EtOAc (3×10 mL). The combined organics were washed successively with a saturated aqueous Na2CO3, 1N aqueous HCl and then brine. The organic phase was dried (Na2SO4) and then evaporated to dryness. Purification by SiO2 chromatography (eluting with EtOAc/hexane; 2:1) gave a product which was then suspended in Et2O. The insoluble material was removed by filtration and the filtrate was evaporated in vacuo to give 2-bromo-N-methoxy-N-methyl-isonicotinamide (0.342 g, 56%). MS(ESI) m/z 244.9 (M+H)+
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two
Quantity
0.96 g
Type
reactant
Reaction Step Two
Name
N,O-dimethyl hydroxylamine hydrochloride
Quantity
0.241 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

To 2-bromoisonicotinic acid, (25.2 g, 124 mmol), HOBt (20.2 g, 149 mmol) and O,N-dimethyl-hydroxylamine hydrochloride (14.6 g, 149 mmol) in DMF (150 mL) at 0° C., was added diisopropylethyalamine (26.0 mL, 149 mmol). EDC (28.6 g, 149 mmol) was then added and the mixture stirred at room temperature for 1 hour. The mixture was then poured into ice cold water (500 mL) and the resulting solution extracted with EtOAc (3×150 mL). The combined organic fraction was were washed with water (2×200 mL), 0.5 M HCl (200 mL), sat. NaHCO3 solution, brine (200 mL) and then dried (MgSO4). The solvent was evaporated in vacuo to give 2-bromo-N-methoxy-N-methyl-isonicotinamide (23 g, 75%)
Quantity
25.2 g
Type
reactant
Reaction Step One
Name
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
O,N-dimethyl-hydroxylamine hydrochloride
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
28.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.